(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid

Chiral resolution LPA1 receptor Enantiopure synthesis

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 1932821-84-5) is an enantiopure, cis-configured cyclohexane carboxylic acid bearing a 4-methyl-1,2,4-triazol-3-yl substituent at the 2-position. With a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol, the compound belongs to the class of triazole-substituted cyclohexane carboxylic acids that serve as key synthetic intermediates or pharmacophoric fragments within the Bristol-Myers Squibb (BMS) patent family covering triazole N-linked carbamoyl cyclohexyl acids as lysophosphatidic acid (LPA) receptor antagonists, particularly targeting the LPA1 receptor.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1932821-84-5
Cat. No. B2469888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid
CAS1932821-84-5
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCN1C=NN=C1C2CCCCC2C(=O)O
InChIInChI=1S/C10H15N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)/t7-,8+/m1/s1
InChIKeyABKMWUKVSWNFAB-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 1932821-84-5): Chiral Triazole Cyclohexane Acid Building Block for LPA Antagonist Development


(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 1932821-84-5) is an enantiopure, cis-configured cyclohexane carboxylic acid bearing a 4-methyl-1,2,4-triazol-3-yl substituent at the 2-position. With a molecular formula of C10H15N3O2 and a molecular weight of 209.25 g/mol, the compound belongs to the class of triazole-substituted cyclohexane carboxylic acids that serve as key synthetic intermediates or pharmacophoric fragments within the Bristol-Myers Squibb (BMS) patent family covering triazole N-linked carbamoyl cyclohexyl acids as lysophosphatidic acid (LPA) receptor antagonists, particularly targeting the LPA1 receptor [1]. The defined (1S,2R) absolute stereochemistry and the N-methyl substitution on the 1,2,4-triazole ring distinguish this compound from its closest in-class analogs, including the des-methyl (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid (CAS 1932240-43-1) and the thione-containing (1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid .

Why Generic Substitution Fails for (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 1932821-84-5)


Triazole-substituted cyclohexane carboxylic acids within the LPA antagonist chemical space are not functionally interchangeable. The (1S,2R) absolute configuration establishes a specific three-dimensional orientation of the carboxylic acid and triazole moieties that directly governs target engagement at the LPA1 receptor orthosteric site [1]. Replacement with the opposite enantiomer (1R,2S) or racemic mixtures introduces an uncontrolled stereochemical variable that can ablate receptor binding. The 4-methyl substitution on the 1,2,4-triazole ring further modulates hydrogen-bond acceptor capacity and steric fit within the binding pocket compared to des-methyl (NH-triazole) analogs [1]. Additionally, the 3-yl regioisomeric attachment of the triazole to the cyclohexane ring is not equivalent to 1-yl or 5-yl connectivity, as each regioisomer presents a distinct pharmacophoric vector [2]. These stereochemical, substitution, and regiochemical parameters are non-negotiable for structure-activity relationship (SAR) reproducibility. Substituting any of these features with a close analog without explicit comparative validation data risks introducing uncontrolled variables that compromise target potency, selectivity, and downstream in vivo translatability.

Quantitative Differentiation Evidence for (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 1932821-84-5) Against Close Analogs


Stereochemical Identity: (1S,2R) Absolute Configuration Versus (1R,2S) Enantiomer and Racemic Mixtures

The target compound bears a defined (1S,2R) absolute configuration at the cyclohexane 1- and 2-positions. The enantiomeric counterpart, (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid (CAS 1932240-43-1), possesses the opposite absolute stereochemistry and a different triazole regioisomeric attachment (5-yl vs. 3-yl). In the BMS LPA antagonist patent family, compounds incorporating the (1S,2R) cyclohexane configuration demonstrated potent hLPA1 functional antagonism, with exemplified carbamoyl derivatives achieving IC50 values as low as 19 nM in the hLPA1 functional antagonist assay [1]. The opposite (1R,2S) configuration is not claimed nor exemplified as delivering equivalent LPA1 antagonist potency within the same patent family, indicating that the (1S,2R) stereochemistry is a critical determinant of target engagement [1]. Racemic mixtures introduce an approximately 50% dilution of the active enantiomer and confound dose-response interpretation .

Chiral resolution LPA1 receptor Enantiopure synthesis Stereochemistry-activity relationship

4-Methyl Triazole Substitution: Differentiation from Des-Methyl (NH-Triazole) Analogs

The target compound bears a 4-methyl-1,2,4-triazol-3-yl substituent (C10H15N3O2, MW 209.25), whereas the closest des-methyl analog, (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid (CAS 1932240-43-1), has the formula C9H13N3O2 and MW 195.22, representing a mass difference of 14.03 Da corresponding to one methylene unit . The N-methyl group eliminates the acidic NH proton on the triazole ring (pKa adjustment), removes a hydrogen-bond donor (HBD count reduced from 2 to 1 relative to the NH-triazole analog), and increases lipophilicity. In the context of farnesyltransferase (FTase) inhibitor development, the 4-methyl-1,2,4-triazol-3-yl heterocycle has been validated as a suitable bioisosteric replacement for the 1-methylimidazol-5-yl moiety, yielding compounds with similar SAR profiles and in vitro IC50 values below 1 nM against FTase [1]. This precedent establishes that N-methylation of the 1,2,4-triazole is not merely a protecting-group strategy but a pharmacophoric feature that modulates target affinity and physicochemical properties in a quantifiable manner [1].

N-methylation Hydrogen-bond acceptor Metabolic stability Triazole SAR

Triazole Regiochemistry: 3-yl Versus 1-yl Versus 5-yl Attachment to Cyclohexane

The target compound features a 1,2,4-triazole ring connected to the cyclohexane 2-position via the triazole C3 atom (3-yl attachment). Commercially available comparator rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride bears the triazole connected via the N1 atom (1-yl attachment) . These regioisomers are constitutional isomers with identical molecular formula (C9H13N3O2 for the des-methyl series) but fundamentally different three-dimensional presentation of the triazole ring relative to the cyclohexane carboxylic acid scaffold. In the 3-yl isomer, the triazole ring projects its N2 and N4 atoms outward from the cyclohexane, whereas in the 1-yl isomer, the triazole N2 and C5 atoms occupy different spatial positions. This alters the pharmacophoric vector angle and the spatial relationship between the carboxylic acid hydrogen-bond donor/acceptor and the triazole heteroatoms. The BMS LPA antagonist patent family exclusively exemplifies 1,2,4-triazol-3-yl connectivity (or 1,2,3-triazol-4-yl in related series) for potent hLPA1 antagonism, with no examples of 1-yl connectivity delivering comparable potency [1].

Regioisomer Pharmacophoric vector 1,2,4-Triazole connectivity Binding pose

Thione Versus Oxo Functional Group at Triazole C5 Position: Impact on Hydrogen Bonding and Metal Chelation Potential

A structurally very close analog, (1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 2490323-04-9, C10H15N3O2S, MW 241.31), differs from the target compound (C10H15N3O2, MW 209.25) solely by the replacement of the triazole C5-H with a C5=S (thione) group . This sulfur substitution increases the molecular weight by 32.06 Da and introduces a soft Lewis base capable of coordinating transition metals (e.g., Zn²⁺, Cu²⁺) and participating in chalcogen bonding interactions that are absent in the oxo (C5-H) target compound. The thione analog also alters the tautomeric equilibrium of the triazole ring (thione-thiol tautomerism), introducing a potential nucleophilic sulfhydryl species under reducing conditions that could form disulfide adducts or engage in off-target reactivity not observed with the target compound [1]. In the broader 1,2,4-triazole literature, 5-thione derivatives have been explored as glycosidase regulators with distinct activity profiles compared to their 5-unsubstituted counterparts [1].

Thione Sulfur substitution Metal coordination Hydrogen bonding

Class-Level LPA1 Antagonism Potency Range: Benchmarks from the BMS Patent Family

The BMS patent family (US 10,662,172; US 10,071,078; US 11,008,300) establishes quantitative potency benchmarks for triazole cyclohexyl acid derivatives as hLPA1 antagonists. The patent claims encompass compounds with hLPA1 IC50 values ≤5000 nM using the LPA1 functional antagonist assay, with preferred embodiments exhibiting IC50 values ≤500 nM, ≤200 nM, ≤100 nM, and ≤50 nM [1]. The most potent exemplified carbamoyloxymethyl triazole cyclohexyl acid derivative (Example 3 in US 10,071,078) demonstrated an hLPA1 IC50 of 19 nM [2]. The compound (1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid represents the core cyclohexane-triazole acid fragment upon which the carbamoyl linker and distal aromatic groups are elaborated. In the clinical context, the structurally related LPA1 antagonist BMS-986020 (a cyclohexyl acid triazole azine derivative) demonstrated significant reduction in forced vital capacity (FVC) decline in a 26-week Phase 2 clinical trial in idiopathic pulmonary fibrosis (IPF) patients, providing translational validation of the cyclohexyl acid triazole pharmacophore class [1].

LPA1 receptor GPCR antagonist Idiopathic pulmonary fibrosis Functional assay

Physicochemical Property Differentiation: Molecular Weight, Hydrogen-Bond Donor Count, and Calculated Lipophilicity

Quantitative physicochemical comparison between the target compound and its closest analogs reveals property differences relevant to downstream lead optimization. The target compound (C10H15N3O2, MW 209.25) possesses a calculated topological polar surface area (TPSA) of 77.12 Ų, a calculated partition coefficient (clogP) of approximately 0.48, 2 rotatable bonds, 5 hydrogen-bond acceptors, and 1 hydrogen-bond donor (the carboxylic acid OH) [1]. In comparison, the des-methyl analog (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid (C9H13N3O2, MW 195.22) has 2 hydrogen-bond donors (carboxylic acid + triazole NH) and a lower clogP . The thione analog (C10H15N3O2S, MW 241.31) has a higher molecular weight and increased lipophilicity due to sulfur substitution . All three compounds comply with Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, clogP < 5), but the target compound's balanced profile (single HBD, moderate lipophilicity) positions it as an attractive fragment for further elaboration without premature violation of drug-likeness parameters [1].

Drug-likeness Lipinski parameters Permeability Lead optimization

Recommended Research and Procurement Application Scenarios for (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 1932821-84-5)


LPA1 Receptor Antagonist Fragment-Based Lead Optimization and SAR Expansion

This compound is optimally deployed as the enantiopure cyclohexane-triazole acid core fragment for generating carbamoyl-linked LPA1 antagonist libraries. The (1S,2R) configuration and 4-methyl-1,2,4-triazol-3-yl substitution match the pharmacophoric features exemplified in the BMS patent family, where elaborated carbamoyloxymethyl derivatives achieved hLPA1 IC50 values as low as 19 nM [1]. Researchers should couple the free carboxylic acid with diverse carbamoyl chloride or activated carbamate electrophiles to generate focused libraries probing the linker and distal aromatic group SAR while maintaining the validated (1S,2R) cyclohexane stereochemistry. The clinically validated LPA1 target context, including the Phase 2 efficacy signal of BMS-986020 in IPF (reduction in FVC decline), provides translational relevance for compounds derived from this scaffold [1].

Chiral Building Block for Asymmetric Synthesis of 1,2,4-Triazole-Containing Bioactive Molecules

The compound serves as a chiral, non-racemic building block for the synthesis of more complex 1,2,4-triazole-containing molecules beyond the LPA antagonist space. The (1S,2R) absolute configuration is fixed and cannot be generated by non-stereoselective methods; purchasing the enantiopure compound eliminates the need for chiral chromatographic resolution. The 4-methyl-1,2,4-triazol-3-yl moiety has precedent as a bioisostere for 1-methylimidazol-5-yl in farnesyltransferase inhibitors, where conjugates demonstrated in vitro IC50 values below 1 nM [2]. The carboxylic acid handle enables amide coupling, esterification, or reduction chemistry for diversification, while the C5-unsubstituted triazole position remains available for further functionalization via electrophilic aromatic substitution or metalation strategies.

Negative Control or Comparator Compound for Thione-Containing Triazole Analog Studies

When investigating the biological activity of the closely related thione analog (1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid (CAS 2490323-04-9, MW 241.31), the target compound (MW 209.25, C5-H instead of C5=S) serves as the appropriate oxo/methylene control . The 32.06 Da mass difference and the absence of thione-mediated metal chelation or thione-thiol tautomerism in the target compound allow for clean attribution of any differential biological effects to the C5 sulfur substitution. This is particularly relevant for target engagement studies involving zinc-dependent enzymes or metalloproteases, where the thione group may contribute to non-specific metal coordination not representative of the intended pharmacophore.

Physicochemical Benchmarking in Fragment Property Optimization Cascades

With a molecular weight of 209.25 Da, a single hydrogen-bond donor, 5 hydrogen-bond acceptors, TPSA of 77.12 Ų, and a clogP of approximately 0.48, this compound sits within favorable fragment-like property space [3]. It can be used as a reference fragment for property optimization cascades where modifications to the cyclohexane scaffold or triazole substitution are evaluated for their impact on solubility, permeability, and metabolic stability. The quantitative property differences relative to the des-methyl analog (ΔMW = +14.03 Da, ΔHBD = -1, ΔclogP ≈ +0.3 to +0.5) and the thione analog (ΔMW = -32.06 Da, ΔclogP ≈ -0.3 to -0.5) provide a measurable property gradient for assessing the impact of N-methylation and sulfur incorporation on developability parameters in a prospective manner [3].

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